![molecular formula C14H20O3Si B14400579 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester CAS No. 88089-53-6](/img/structure/B14400579.png)
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester is a chemical compound with the molecular formula C14H22O3Si It is an ester derivative of cinnamic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-phenyl-2-propenoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes. The ester group can undergo hydrolysis to release active metabolites that interact with specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.
2-Propenoic acid, 3-phenyl-, ethyl ester: Lacks the trimethylsilyl group.
2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains two trimethylsilyl groups.
Uniqueness
The presence of both the trimethylsilyl group and the ethyl ester group in 2-Propenoic acid, 3-phenyl-2-[(trimethylsilyl)oxy]-, ethyl ester imparts unique chemical properties, such as increased stability and lipophilicity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88089-53-6 |
|---|---|
Molekularformel |
C14H20O3Si |
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
ethyl 3-phenyl-2-trimethylsilyloxyprop-2-enoate |
InChI |
InChI=1S/C14H20O3Si/c1-5-16-14(15)13(17-18(2,3)4)11-12-9-7-6-8-10-12/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
XXBBCKJJSCCTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



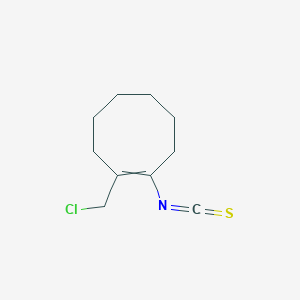

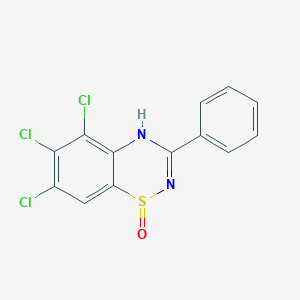

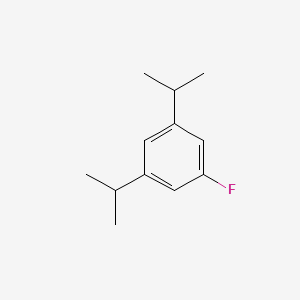
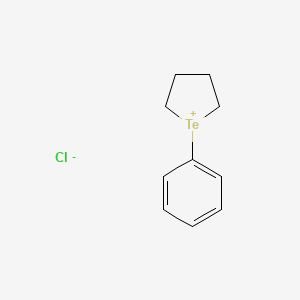
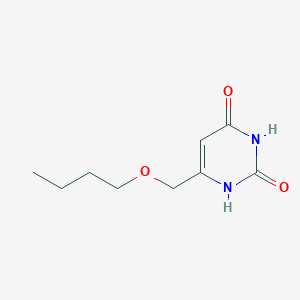
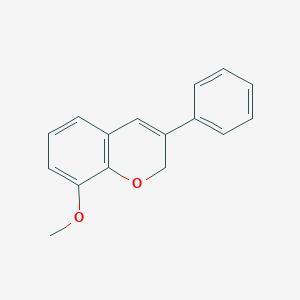
![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
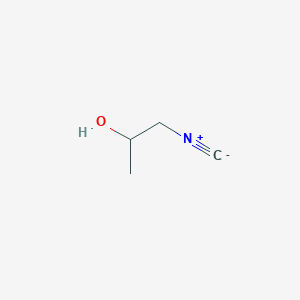
![3-Methyl-3-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14400569.png)
![[2-(4-chlorophenyl)-2-oxoethyl] N,N-dimethylcarbamodithioate](/img/structure/B14400573.png)
